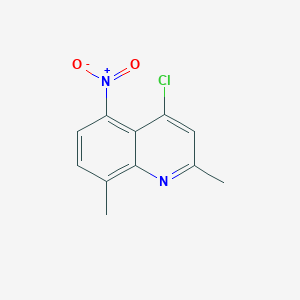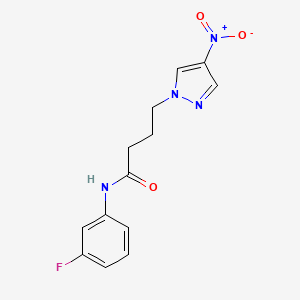![molecular formula C27H31ClN4O B11497815 2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)ethanone](/img/structure/B11497815.png)
2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(3-chlorophenyl)piperazino]-1-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-1-ethanone is a complex organic compound with a unique structure that combines a piperazine ring, a chlorophenyl group, and a pyrazino-carbazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-chlorophenyl)piperazino]-1-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-1-ethanone typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. The key steps may include:
Formation of the Piperazine Ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.
Introduction of the Chlorophenyl Group: This step often involves nucleophilic substitution reactions where the piperazine ring is reacted with a chlorophenyl halide.
Construction of the Pyrazino-Carbazole Moiety: This complex structure can be synthesized through a series of cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-chlorophenyl)piperazino]-1-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting neurological disorders.
Pharmacology: It can be used to study receptor binding and signal transduction pathways.
Biological Research: The compound may serve as a tool for investigating cellular processes and molecular interactions.
Industrial Applications: It could be used in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of 2-[4-(3-chlorophenyl)piperazino]-1-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-1-ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[4-(3-chlorophenyl)piperazino]-1-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-1-ethanone: can be compared with other piperazine derivatives and carbazole-based compounds.
Chlorophenyl Piperazine Derivatives: These compounds share the piperazine and chlorophenyl moieties but differ in their additional functional groups and overall structure.
Carbazole Derivatives: Compounds with a carbazole core but different substituents and functional groups.
Uniqueness
The uniqueness of 2-[4-(3-chlorophenyl)piperazino]-1-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-1-ethanone lies in its combination of structural features, which confer specific chemical and biological properties not found in other similar compounds. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C27H31ClN4O |
|---|---|
Molecular Weight |
463.0 g/mol |
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)ethanone |
InChI |
InChI=1S/C27H31ClN4O/c1-19-8-9-24-23(16-19)22-6-3-7-25-27(22)32(24)15-14-31(25)26(33)18-29-10-12-30(13-11-29)21-5-2-4-20(28)17-21/h2,4-5,8-9,16-17,25H,3,6-7,10-15,18H2,1H3 |
InChI Key |
RUUDQROKRRTVJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CCN(C4C3=C2CCC4)C(=O)CN5CCN(CC5)C6=CC(=CC=C6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide](/img/structure/B11497734.png)

![2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-[2-isopropyl-3-(phenylsulfonyl)-1-imidazolidinyl]-1-ethanone](/img/structure/B11497766.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[2-(2-hydroxyethyl)piperidin-1-yl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11497773.png)

![3-Benzyl-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}butanoic acid](/img/structure/B11497775.png)

![1-benzyl-N-phenyl-5-[(2,2,2-trifluoroacetyl)amino]triazole-4-carboxamide](/img/structure/B11497778.png)
![Ethyl 4-methyl-2-({[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B11497783.png)

![4-methylcyclohexyl 4-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-4-oxobutanoate](/img/structure/B11497802.png)
![2-(4-benzylpiperazin-1-yl)-N-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)acetamide](/img/structure/B11497807.png)
![1-[3-(hexyloxy)phenyl]-3-hydroxy-5-(3-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11497812.png)

